Roxithromycin Impurity F

Description

Significance of Impurity Control in Pharmaceutical Sciences

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of medications. pharmaffiliates.comgmpinsiders.comoceanicpharmachem.com Pharmaceutical impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) or finished drug products. gmpinsiders.comoceanicpharmachem.com These substances can originate from various sources, including raw materials, manufacturing processes, degradation of the drug substance over time, and storage conditions. pharmuni.com Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, quantification, and control of impurities to ensure that pharmaceutical products meet high-quality standards. pharmuni.com The presence of impurities, even in minute amounts, can potentially have unintended pharmacological or toxicological effects, underscoring the necessity for their rigorous control. oceanicpharmachem.com Impurity profiling, which involves the identification and quantification of impurities, is a mandatory requirement for new drug applications and plays a crucial role in ensuring the consistency of drug efficacy and patient safety. globalpharmatek.com

Overview of Macrolide Antibiotic Impurities

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. core.ac.uk This group includes well-known antibiotics such as erythromycin (B1671065), clarithromycin, azithromycin, and roxithromycin (B50055). core.ac.ukpharmaffiliates.com The manufacturing and storage of macrolide antibiotics can lead to the formation of various impurities. These impurities can be process-related, arising from the synthetic route, or degradation products formed under the influence of heat, light, or moisture. pharmuni.comcore.ac.uk The complex structures of macrolide antibiotics make them susceptible to degradation, leading to a variety of related substances. core.ac.uk For instance, in erythromycin, common impurities include its enol ether, anhydroerythromycin, and other degradation products. core.ac.uk The analysis and control of these impurities are essential to guarantee the quality and safety of the final drug product. nih.govresearchgate.net

Contextualization of Roxithromycin Impurities

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. veeprho.comjustdial.com As with other macrolides, the production and storage of roxithromycin can result in the formation of several impurities. These can include process-related impurities and degradation products. veeprho.com The European Pharmacopoeia (EP) lists several potential impurities for roxithromycin, designated with letters (e.g., Impurity A, B, C, D, E, F, G, H, I, J, K). pharmaffiliates.comcleanchemlab.com The identification and control of these specified impurities are crucial for ensuring the quality of roxithromycin formulations. clearsynth.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are predominantly used to detect and quantify these impurities. veeprho.comjustdial.combenthamdirect.com

Research Scope and Objectives Pertaining to Roxithromycin Impurity F

This article focuses specifically on this compound. The primary objectives are to provide a detailed overview of this particular impurity, including its chemical identity, and to discuss the analytical methods employed for its detection and characterization. The scope is strictly limited to the scientific and technical aspects of this compound, without delving into clinical or therapeutic information.

Detailed Research Findings

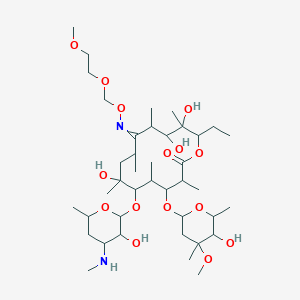

This compound is a known related substance of the antibiotic roxithromycin. pharmaffiliates.com It is chemically identified as (9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin. cleanchemlab.comsynzeal.comalentris.org It is also referred to as N-Demethyl Roxithromycin. synzeal.comalentris.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | (9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin | cleanchemlab.comsynzeal.comalentris.org |

| Synonyms | N-Demethyl Roxithromycin, RU 44981 | synzeal.comlookchem.comchemicalbook.comtoref-standards.com |

| CAS Number | 118267-18-8 | cleanchemlab.comalentris.orglookchem.comaxios-research.comsynzeal.comscribd.com |

| Molecular Formula | C40H74N2O15 | pharmaffiliates.comalentris.orglookchem.comaxios-research.comsynzeal.com |

| Molecular Weight | 823.02 g/mol | pharmaffiliates.comchemicalbook.comaxios-research.com |

| Appearance | White to Off-White Solid | chemicalbook.comtoref-standards.com |

| Melting Point | 96-98°C | lookchem.comchemicalbook.com |

| Solubility | Slightly soluble in Chloroform and Methanol | lookchem.comchemicalbook.com |

| Storage Temperature | -20°C Freezer or 2-8°C | lookchem.comtoref-standards.comlookchem.com |

Synthesis and Characterization

The synthesis of this compound has been reported in scientific literature and patents. One synthetic route involves using erythromycin A-9 oxime as a starting material. google.com The characterization of this impurity is crucial for its use as a reference standard in analytical testing. cleanchemlab.comsynzeal.com Comprehensive characterization typically includes techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity. pharmaffiliates.comlookchem.com

Analytical Detection

The detection and quantification of this compound in the bulk drug and its formulations are primarily achieved using chromatographic methods.

High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying roxithromycin and its related impurities. veeprho.comjustdial.comclearsynth.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly effective for the identification and structural elucidation of impurities, including this compound. oceanicpharmachem.comnih.govveeprho.com

Structure

2D Structure

Properties

IUPAC Name |

14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLDACGFXJHOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H74N2O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Characterization and Structural Elucidation of Roxithromycin Impurity F

Nomenclature and Chemical Identification of Roxithromycin (B50055) Impurity F

The unique identity of Roxithromycin Impurity F is established through its systematic chemical name, registry number, and fundamental chemical properties.

Systematic Chemical Name and Synonyms

The formal systematic name for this compound is 3′-N-demethylerythromycin 9-(E)-[O-[(2-methoxyethoxy)methyl]oxime]. pharmaffiliates.compharmaffiliates.comsynzeal.com This compound is also recognized by several synonyms, which are frequently used in scientific literature and commercial listings. These include N-Demethyl Roxithromycin, (9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin (B1671065), (E)-N-Demethylroxithromycin, and RU 44981. pharmaffiliates.comopulentpharma.com It is also referred to as Roxithromycin EP Impurity F, indicating its listing in the European Pharmacopoeia as a recognized impurity of Roxithromycin.

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service (CAS) has assigned the registry number 118267-18-8 to this compound, ensuring its unambiguous identification in databases and publications. pharmaffiliates.compharmaffiliates.comsynzeal.comopulentpharma.com The molecular formula of the compound has been determined to be C40H74N2O15. pharmaffiliates.comsynzeal.comopulentpharma.com

Molecular Weight

Based on its molecular formula, the calculated molecular weight of this compound is approximately 823.02 g/mol . pharmaffiliates.comrefsynbio.com

| Identifier | Information | Reference |

|---|---|---|

| Systematic Chemical Name | 3′-N-demethylerythromycin 9-(E)-[O-[(2-methoxyethoxy)methyl]oxime] | pharmaffiliates.compharmaffiliates.comsynzeal.com |

| Synonyms | N-Demethyl Roxithromycin, (9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin, Roxithromycin EP Impurity F, RU 44981 | pharmaffiliates.comopulentpharma.com |

| CAS Registry Number | 118267-18-8 | pharmaffiliates.compharmaffiliates.comsynzeal.comopulentpharma.com |

| Molecular Formula | C40H74N2O15 | pharmaffiliates.comsynzeal.comopulentpharma.com |

| Molecular Weight | 823.02 g/mol | pharmaffiliates.comrefsynbio.com |

Spectroscopic and Spectrometric Characterization Techniques

The definitive structural elucidation of complex organic molecules like this compound relies on a combination of advanced analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is fundamental to confirming the identity and structure of pharmaceutical impurities.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are primary tools for the structural verification of this compound.

¹H NMR spectroscopy is used to determine the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons. The chemical shifts, integration (signal area), and splitting patterns (multiplicity) of the proton signals provide a detailed map of the molecule's structure. For this compound, ¹H NMR would confirm the presence of the N-demethyl group, the characteristic signals of the macrolide ring, the two sugar moieties, and the (2-methoxyethoxy)methyl oxime side chain.

While the use of ¹H and ¹³C NMR is standard for the definitive characterization of such compounds, specific, detailed spectral data, including chemical shifts and coupling constants for this compound, are not widely available in the public domain. This information is typically generated as part of proprietary analytical data packages by pharmaceutical manufacturers and reference standard suppliers.

| NMR Technique | Type of Information Provided for this compound |

|---|---|

| ¹H NMR | Provides data on the chemical environment of each proton. Confirms the number and connectivity of protons in the macrolide, sugar, and oxime moieties. Differentiates the N-methyl signal from the parent compound. |

| ¹³C NMR | Reveals the number and type of carbon atoms. Confirms the presence of 40 distinct carbons and their functional groups (e.g., C=O, C-O, C-N, C-C), verifying the core structure and side chains. |

2D NMR (COSY, HSQC, HMBC) Spectral Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound, providing detailed information on proton-proton and proton-carbon correlations within the molecule. nih.govresearchgate.net While 1D NMR (¹H and ¹³C) provides initial data, 2D NMR experiments are crucial for assigning specific signals and confirming the precise location of the demethylation on the desosamine (B1220255) sugar moiety, which distinguishes Impurity F from the parent roxithromycin molecule. researchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify spin-spin coupling networks, establishing proton connectivity within the macrolide ring and the attached sugar residues. This allows for the tracing of adjacent protons (e.g., H-1' to H-2' to H-3', etc.) along the desosamine and cladinose (B132029) sugar rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. This is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals. A key indicator for Impurity F in an HSQC spectrum would be the correlation of the N-H proton on the desosamine sugar with its corresponding carbon (C-3'), while the characteristic N-(CH₃)₂ signal of roxithromycin would be absent.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations (typically over two to three bonds) between protons and carbons. This technique is vital for connecting different structural fragments. For instance, HMBC correlations can confirm the linkage of the desosamine and cladinose sugars to the macrolide ring by showing correlations between the anomeric protons (H-1' and H-1'') and the corresponding carbons of the aglycone (C-5 and C-3, respectively). It would also confirm the structure around the C-3' position by showing correlations from the N-H proton to adjacent carbons.

Table 1: Representative 2D NMR Correlations for Key Moieties in this compound This table illustrates expected correlations for confirming the structure of Impurity F.

| Proton Signal (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | Moiety |

|---|---|---|---|---|

| H-1' | H-2' | C-1' | C-2', C-5 | Desosamine |

| H-3' | H-2', H-4' | C-3' | C-2', C-4', C-5' | Desosamine |

| N-H (at C-3') | H-3' | N/A | C-3', C-4' | Desosamine |

| H-1'' | H-2'' | C-1'' | C-2'', C-3 | Cladinose |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound, complementing the structural data obtained from NMR.

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, is used to determine the accurate mass of the protonated molecular ion [M+H]⁺. researchgate.netcolab.ws This measurement is critical for confirming the elemental composition of the impurity. For this compound, the molecular formula is established as C₄₀H₇₄N₂O₁₅. The high mass accuracy of HRMS allows for the calculation of a molecular formula that can be confidently distinguished from other potential isobaric impurities.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₀H₇₄N₂O₁₅ |

| Theoretical [M+H]⁺ (Monoisotopic) | 823.5166 |

| Observed [M+H]⁺ | 823.5162 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In the case of this compound, the protonated molecule [M+H]⁺ at m/z 823.5 is isolated and subjected to collision-induced dissociation (CID).

The fragmentation is typically characterized by the sequential loss of the sugar moieties due to the cleavage of the glycosidic bonds. A primary fragmentation step is the loss of the neutral cladinose sugar (mass ≈ 158 Da). A subsequent key fragmentation is the loss of the N-demethylated desosamine sugar (mass ≈ 145 Da). The mass of this desosamine fragment is 14 Da less than the N,N-dimethylated desosamine sugar fragment (159 Da) that would be observed in the MS/MS spectrum of roxithromycin, providing direct evidence of the N-demethylation that defines Impurity F.

Table 3: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ = 823.5)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |

|---|---|---|---|

| 823.5 | 665.4 | 158.1 | [M+H - Cladinose]⁺ |

| 823.5 | 678.4 | 145.1 | [M+H - N-Demethyl Desosamine]⁺ |

Chromatographic-Mass Spectrometric Integration for Impurity Profiling

The coupling of chromatographic separation with mass spectrometric detection is the cornerstone of modern pharmaceutical impurity profiling, enabling the separation, detection, and identification of trace-level impurities in complex drug matrices. nih.gov

Liquid chromatography coupled with tandem mass spectrometry is the definitive technique for the analysis of roxithromycin and its impurities. nih.govnih.gov A typical method employs a reversed-phase column (e.g., C18) to separate the more polar Impurity F from the parent drug, roxithromycin, and other related substances. nih.govshopshimadzu.com

The mobile phase usually consists of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol. shopshimadzu.com Detection is achieved using an electrospray ionization (ESI) source, typically in positive ion mode, which is well-suited for the analysis of macrolides. The high sensitivity and specificity of LC-MS/MS, especially when operating in Multiple Reaction Monitoring (MRM) mode, allow for accurate quantification of Impurity F even at very low levels. nih.gov More advanced platforms like LC-QTOF/MS/MS combine chromatographic separation with high-resolution mass analysis, enabling the detection and identification of unknown impurities alongside the targeted analysis of known ones like Impurity F. nih.govcolab.ws

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to the molecule's large size, high polarity, and low volatility. Macrolide antibiotics are thermally labile and will degrade at the high temperatures required for GC analysis.

To enable GC-MS analysis, a chemical derivatization step is mandatory. jfda-online.com This process modifies the functional groups of the analyte to increase its thermal stability and volatility. For this compound, silylation is a common derivatization strategy. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the multiple hydroxyl groups and the secondary amine with trimethylsilyl (B98337) (TMS) groups. mdpi.comsigmaaldrich.com After derivatization, the resulting TMS-ether and TMS-amine derivatives are sufficiently volatile and stable for GC-MS analysis. While effective, this method is more complex and less direct than LC-MS and is not typically used for routine impurity profiling of roxithromycin.

Elucidation of Specific Structural Features of this compound

The definitive identification and structural confirmation of this compound are achieved through a combination of advanced spectroscopic techniques. The primary methods employed for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netlgcstandards.com These methods provide unambiguous evidence for its chemical structure, distinguishing it from Roxithromycin and other related substances.

This compound is chemically identified as 3′-N-Demethylerythromycin 9-(E)-[O-[(2-methoxyethoxy)methyl]oxime], or more commonly, N-Demethyl Roxithromycin. synzeal.com Its structure is fundamentally similar to the parent Roxithromycin molecule, with the key difference being the absence of a methyl group on the nitrogen atom of the desosamine sugar moiety. This structural modification results in a secondary amine at this position, in contrast to the tertiary amine present in Roxithromycin.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin |

| Synonyms | N-Demethyl Roxithromycin, (E)-N-Demethylroxithromycin |

| Molecular Formula | C₄₀H₇₄N₂O₁₅ |

| Molecular Weight | 823.02 g/mol |

| Appearance | White to Off-white Solid |

| CAS Number | 118267-18-8 |

This table contains data sourced from multiple chemical suppliers and databases. scbt.comnih.govsimsonpharma.com

Spectroscopic Analysis

The elucidation of the precise structure of this compound relies heavily on the interpretation of its spectroscopic data. While specific spectral data for this impurity is not widely published in peer-reviewed journals, its identity is confirmed by suppliers of pharmaceutical reference standards through methods such as NMR and MS. lgcstandards.combiosynth.com The expected findings from these analyses are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to confirm its structural features.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to be very similar to that of Roxithromycin, with one notable difference. The signal corresponding to the N-methyl group protons on the desosamine sugar in Roxithromycin (a singlet integrating to 3 protons) would be absent in the spectrum of Impurity F. Instead, a signal for the N-H proton of the secondary amine would be observed. The chemical shifts of protons adjacent to this nitrogen would also be altered compared to the parent compound. A certificate of analysis for N-Demethyl roxithromycin confirms that its identity conforms to the expected structure based on ¹H NMR analysis. biosynth.com

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would provide confirmatory evidence. The resonance of the N-methyl carbon present in the spectrum of Roxithromycin would be absent for Impurity F. The chemical shift of the carbon atom bonded to the nitrogen (C-3') would also be shifted upfield due to the removal of the electron-donating methyl group.

Expected ¹H and ¹³C NMR Data Comparison (Illustrative)

| Group | Roxithromycin (Parent) | This compound (N-Demethyl) | Comment |

| N(CH₃)₂ Protons | Present (Singlet, ~2.3 ppm) | Absent | Key differentiating feature in ¹H NMR. |

| N-H Proton | Absent | Present (Broad singlet, variable ppm) | Confirms the presence of a secondary amine. |

| N(CH₃)₂ Carbon | Present (~40.3 ppm) | Absent | Key differentiating feature in ¹³C NMR. |

| C-3' Carbon | Shifted downfield | Shifted upfield | Change in chemical environment due to demethylation. |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the impurity, further confirming its identity. researchgate.net Using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) detector, a precise mass measurement can be obtained. researchgate.net

Molecular Ion Peak: The mass spectrum of this compound would exhibit a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 823.5. nih.gov This is 14 mass units lower than that of Roxithromycin (m/z 837.5), corresponding precisely to the mass of a methylene (B1212753) group (CH₂), and in this context, the difference between a dimethylamino and a methylamino group.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The fragmentation of macrolide antibiotics often involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties. The fragment ion corresponding to the desosamine sugar would be 14 mass units lighter for Impurity F compared to Roxithromycin. This detailed analysis of the fragmentation provides definitive evidence for the location of the demethylation. researchgate.net

Summary of Mass Spectrometry Data

| Analysis | Expected Result for this compound | Significance |

| High-Resolution MS | [M+H]⁺ at m/z ≈ 823.5089 | Confirms the molecular formula C₄₀H₇₄N₂O₁₅. nih.gov |

| MS/MS Fragmentation | Loss of the N-demethyl-desosamine sugar moiety. | Pinpoints the structural modification to the desosamine sugar. |

The collective evidence from these analytical techniques provides a comprehensive characterization of this compound, confirming its identity as N-Demethyl Roxithromycin and allowing for its effective monitoring and control in pharmaceutical preparations. synzeal.com

Formation Pathways and Origins of Roxithromycin Impurity F

Process-Related Formation Mechanisms

Process-related impurities are substances that are formed during the synthesis of the drug substance. veeprho.com The formation of Roxithromycin (B50055) Impurity F can be traced back to the starting materials and the specific conditions employed during the synthetic process.

The primary starting material for the semi-synthesis of Roxithromycin is Erythromycin (B1671065) A. veeprho.comsynzeal.com The quality of this raw material directly impacts the impurity profile of the final product. If the Erythromycin A used in the synthesis contains its own N-demethylated analogue, N-Demethylerythromycin A, this impurity can persist through the subsequent reaction steps. This starting material impurity will then be converted into Roxithromycin Impurity F during the synthesis, as it possesses the same reactive sites as Erythromycin A, apart from the modified amino group.

| Starting Material / Intermediate | Potential Impurity within Starting Material | Resulting Roxithromycin Impurity |

|---|---|---|

| Erythromycin A | N-Demethylerythromycin A | This compound |

| Erythromycin A oxime | N-Demethylerythromycin A oxime | This compound |

Roxithromycin is synthesized from Erythromycin A oxime, which is an intermediate derived from Erythromycin A. google.com The key synthetic step involves the etherification of the oxime group. The conditions of this reaction, including the choice of solvent, base, temperature, and pH, can significantly influence the formation of impurities. google.comgoogle.com Side reactions occurring during the synthesis can lead to the formation of various impurities. researchgate.net Specifically, harsh reaction conditions, such as inappropriate pH levels or elevated temperatures, could potentially induce the demethylation of the dimethylamino group on the desosamine (B1220255) sugar moiety of Roxithromycin or its precursors, leading to the in-process formation of Impurity F.

| Reaction Parameter | Potential Influence on Impurity F Formation |

|---|---|

| pH | Non-optimal pH could promote side reactions, including demethylation. |

| Temperature | Elevated temperatures can increase the rate of degradation and side reactions. google.com |

| Reagents | The presence of certain reagents might facilitate the removal of the methyl group from the nitrogen atom. |

| Solvents | The choice of solvent (e.g., DMSO, DMF, acetone) can affect reaction pathways and impurity profiles. google.com |

Degradation-Related Formation Mechanisms

Degradation impurities result from the chemical breakdown of the drug substance during storage or handling. veeprho.com Stress testing under various conditions (hydrolytic, oxidative, thermal, photolytic) is used to identify potential degradation products. indexcopernicus.com

The primary degradation pathway leading to the formation of this compound is N-demethylation. nih.govresearchgate.net The tertiary amine of the dimethylamino group on the desosamine sugar of the Roxithromycin molecule is susceptible to chemical transformation. This process involves the removal of one of the methyl groups from the nitrogen atom. This transformation is a known metabolic pathway for many macrolide antibiotics, often mediated by enzymes like CYP3A4 in biological systems. clinpgx.orgwikipedia.org Similar chemical reactions can occur in vitro under certain stress conditions, particularly oxidative stress, leading to the formation of N-Demethyl Roxithromycin. Research has demonstrated the feasibility of synthesizing 3"-N-demonomethyl macrolide compounds, confirming this specific transformation pathway. researchgate.net

| Parent Compound | Transformation | Resulting Impurity |

|---|---|---|

| Roxithromycin | Loss of a methyl group from the N-dimethylamino moiety | This compound (N-Demethyl Roxithromycin) |

Isomerization : Under acidic conditions, the E-oxime configuration of Roxithromycin can convert to its Z-isomer. nih.govnih.gov

Hydrolysis : Acidic conditions can also cause the hydrolytic cleavage of the cladinose (B132029) sugar from the macrolide ring. rsc.orgnih.gov The lactone ring itself can also be hydrolyzed. rsc.org

O-Demethylation : The removal of a methyl group from the oxime ether side chain is another identified metabolic and degradation pathway. nih.govrsc.org

| Degradation Pathway | Description | Resulting Impurity Type |

|---|---|---|

| Isomerization | Conversion from E- to Z-isomer at the oxime group. nih.gov | Geometric Isomers (e.g., Roxithromycin Impurity D) |

| Hydrolysis | Cleavage of the cladinose sugar. nih.govrsc.org | Descladinose derivatives (e.g., Roxithromycin Impurity B) |

| O-Demethylation | Loss of a methyl group from the oxime side chain. nih.gov | O-Demethylated derivatives |

Isolation and Purification of this compound for Analytical Purposes

To accurately quantify this compound and control its levels in the drug substance, a pure reference standard of the impurity is required. synzeal.com Obtaining this standard can be achieved through two primary strategies: direct synthesis or isolation from bulk drug material.

Direct, controlled synthesis provides a reliable method for obtaining the working standard. google.com Synthetic routes have been developed specifically for producing N-demethylated macrolide impurities, offering good yield and high purity. researchgate.net

Alternatively, the impurity can be isolated from batches of Roxithromycin where it is present at higher concentrations. The main technique for this purpose is preparative High-Performance Liquid Chromatography (HPLC). researchgate.net This chromatographic method allows for the separation of the impurity from the parent drug and other related substances. Once isolated, the purity of the compound is confirmed, and its structure is elucidated using advanced analytical techniques.

| Technique | Purpose in Impurity F Analysis |

|---|---|

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Isolation and purification of Impurity F from bulk Roxithromycin. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization based on mass-to-charge ratio. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D) | Definitive structural elucidation of the isolated impurity. researchgate.net |

| Crystallization | Purification of the bulk drug from impurities, which can also be a method to concentrate impurities in the mother liquor for subsequent isolation. google.com |

Compound Names

| Compound Name | Role / Description |

|---|---|

| Roxithromycin | Active Pharmaceutical Ingredient (API) |

| This compound | N-Demethyl Roxithromycin, the subject of the article |

| Erythromycin A | Starting material for Roxithromycin synthesis |

| N-Demethylerythromycin A | Potential impurity in the starting material |

| Erythromycin A oxime | Intermediate in Roxithromycin synthesis |

| de(N-methyl)-N-formyl roxithromycin | A related impurity identified in research studies |

Analytical Methodologies for Detection and Quantification of Roxithromycin Impurity F

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for the analysis of Roxithromycin (B50055) and its impurities, offering the necessary resolution and sensitivity to separate structurally similar compounds. High-performance liquid chromatography (HPLC) is the most widely employed method, with advancements such as two-dimensional liquid chromatography (2D LC) providing enhanced separation power for complex samples.

The development of a robust HPLC method for the analysis of Roxithromycin Impurity F involves a systematic optimization of several key parameters to achieve adequate separation from the parent drug and other related impurities.

The choice of the stationary phase is critical for achieving the desired selectivity and retention. For the separation of Roxithromycin and its impurities, which are moderately polar, reverse-phase columns are predominantly used. The most common stationary phase is octadecylsilyl silica gel (ODS), also known as C18. This non-polar stationary phase allows for the retention of the analytes based on their hydrophobic character.

| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Application Notes |

| Octadecylsilyl (C18) | 5 | 250 x 4.6 | Provides good resolution for Roxithromycin and its related substances, including Impurity F. tsijournals.com |

| XTerra RP18 | Not Specified | Not Specified | Used for the analysis of bulk samples of Roxithromycin, offering sufficient separation from its homolog and other related substances. researchgate.net |

| Shim VP-ODS | 5 | 250 x 4.6 | Employed for the separation and identification of nineteen impurities in Roxithromycin drug substance. researchgate.net |

The composition of the mobile phase significantly influences the retention and elution of analytes. A typical mobile phase for the analysis of Roxithromycin and its impurities consists of a mixture of an aqueous buffer and an organic modifier. The pH of the aqueous buffer is a critical parameter that affects the ionization state of the analytes and, consequently, their retention on a reverse-phase column. Organic modifiers such as acetonitrile (B52724) or methanol are used to control the elution strength of the mobile phase.

| Mobile Phase Composition | pH | Flow Rate (mL/min) | Notes |

| Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate Buffer (70:30 v/v) | 4.2 | 1.5 | This composition provides well-defined, resolved, and tailing-free peaks for Roxithromycin. tsijournals.com |

| Acetonitrile, 2.0 M (NH4)2HPO4, and Water (25:30:45 v/v) | 6.4 | 1.0 | Suitable for achieving sufficient separation of Roxithromycin from its related substances. researchgate.net |

| 10 mmol L−1 Ammonium (B1175870) Acetate (B1210297) and 0.1% Formic Acid in Water-Acetonitrile (62.5:37.5) | Not Specified | Not Specified | Used for the separation and identification of nineteen impurities in Roxithromycin by HPLC-MSn. researchgate.net |

Both isocratic and gradient elution strategies can be employed for the analysis of this compound. The choice between the two depends on the complexity of the sample matrix and the number of impurities to be separated.

Isocratic Elution : In this mode, the composition of the mobile phase remains constant throughout the analytical run. phenomenex.com This approach is simpler and often results in more stable baselines. phenomenex.com For routine quality control analysis where the separation of a few known impurities is required, an isocratic method can be sufficient. A well-optimized isocratic method can provide sharp peaks and good resolution. tsijournals.com

Gradient Elution : This strategy involves changing the composition of the mobile phase during the separation process. It is particularly useful for analyzing samples containing compounds with a wide range of polarities. lcms.cz For the analysis of Roxithromycin and its numerous impurities, a gradient elution can provide better resolution and shorter analysis times compared to an isocratic method. lcms.cz

| Elution Strategy | Advantages | Disadvantages | Typical Application |

| Isocratic | Simplicity, stable baseline, less sophisticated equipment required. phenomenex.com | Longer run times for complex samples, potential for peak broadening for late-eluting compounds. phenomenex.com | Routine analysis of a limited number of known impurities. |

| Gradient | Faster separation of complex mixtures, improved peak shape for late-eluting components, increased sensitivity. phenomenex.comlcms.cz | Requires more complex instrumentation, potential for baseline drift, requires column re-equilibration. phenomenex.com | Analysis of bulk drug substances containing multiple impurities with varying polarities. |

Ultraviolet (UV) detection is the most common method for the quantification of Roxithromycin and its impurities due to the presence of a chromophore in their structures. A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which can aid in peak identification and purity assessment. The selection of the detection wavelength is crucial for achieving optimal sensitivity.

| Detector | Wavelength (nm) | Application Notes |

| UV | 207 | Used for the detection of Roxithromycin and its internal standard. tsijournals.com |

| UV | 215 | Employed for the analysis of Roxithromycin and its degradation products. researchgate.net |

| UV | 238 | The wavelength of maximum absorbance for Roxithromycin in a developed spectrophotometric method. |

For highly complex mixtures where co-elution of impurities may occur even with optimized one-dimensional HPLC methods, two-dimensional liquid chromatography (2D LC) offers significantly enhanced peak capacity and resolution. In 2D LC, a fraction or multiple fractions from the first dimension separation are transferred to a second column with a different selectivity for further separation.

The application of a column-switching technique in 2D LC has been utilized to characterize unknown impurities in Roxithromycin. This approach allows for the use of chromatographic conditions that are compatible with a mass spectrometric detector, which is invaluable for the structural elucidation of unknown impurities. researchgate.net This powerful technique is particularly beneficial in research and development settings for a comprehensive profiling of all potential impurities, including Impurity F, in a given sample.

Thin-Layer Chromatography (TLC) and Densitometry

Thin-Layer Chromatography (TLC) combined with densitometry offers a viable method for the separation and quantification of roxithromycin and its related impurities, including Impurity F. This technique separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica gel, on a flat plate) and a liquid mobile phase that moves up the plate.

In a typical application for macrolide antibiotics, separation can be achieved on TLC aluminum plates pre-coated with silica gel F254. researchgate.netakjournals.com A specific solvent system, such as isopropanol-n-hexane-ammonia 25% (8:12:3, v/v/v), acts as the mobile phase, allowing for the separation of different compounds into distinct spots based on their polarity and structure. researchgate.netakjournals.com This separation results in different retardation factors (RF) for each component; for instance, in one study, roxithromycin exhibited an RF value of 0.49 under specific conditions. researchgate.netakjournals.com

After the chromatographic development, the spots are visualized. This can be accomplished by spraying the plate with a reagent like a 1:4 (v/v) mixture of sulphuric acid and ethanol, followed by heating. researchgate.netakjournals.com This process creates colored spots that can be quantified. Densitometric analysis is then performed by scanning the plate at a specific wavelength, for example, 478 nm, to measure the intensity of the spots. researchgate.netakjournals.com The resulting data allows for the quantitative determination of each separated compound, including Impurity F.

Validation of Analytical Methods for Impurity F

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use, a requirement for methods used in quality control. fda.govgavinpublishers.com For this compound, validation ensures that the chosen analytical method can reliably and accurately measure its presence and concentration. The validation process examines several key performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines. fda.goveuropa.eu

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. fda.gov Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. researchgate.net

For Impurity F, the method must demonstrate that the signal measured comes solely from this specific compound. In chromatography, this is achieved by showing clear separation between the peak or spot for Impurity F and those of roxithromycin and other known impurities. researchgate.net The method described for macrolides using TLC shows sufficient separation of different antibiotics, indicating its potential to be selective for Impurity F. researchgate.netakjournals.com Further confirmation of specificity can be obtained using peak purity tests, for instance, with a diode array detector in HPLC, to ensure the chromatographic peak is not composed of more than one compound. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov Determining the LOD and LOQ is particularly important for impurity testing to ensure the method is sensitive enough to control impurities at the required low levels. europa.eu

While specific LOD and LOQ values for this compound are method-dependent, a validated TLC-densitometry method for roxithromycin provides an example of the sensitivity that can be achieved for related macrolides.

Table 1: Illustrative Detection and Quantification Limits for Macrolides by TLC-Densitometry

| Parameter | Roxithromycin | Clarithromycin |

| LOD (μ g/spot ) | N/A | 0.67 |

| LOQ (μ g/spot ) | N/A | 2.04 |

Source: Data modeled on findings for macrolide antibiotics. akjournals.com

Linearity and Calibration Range

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

To establish linearity for Impurity F, a series of dilutions of a certified reference standard would be prepared and analyzed. The response (e.g., peak area) is then plotted against concentration, and the data are evaluated using statistical methods like linear regression. A high correlation coefficient (R²) value, typically >0.99, indicates a strong linear relationship. researchgate.net

Table 2: Example Linearity Data for Roxithromycin Analysis

| Parameter | Value |

| Linearity Range (μ g/spot ) | 2 - 15 |

| Correlation Coefficient (R²) | > 0.99 |

Source: Data based on a validated TLC-densitometry method for roxithromycin. researchgate.netakjournals.com

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the Impurity F standard is added to a sample matrix, and the percentage of the analyte recovered by the method is calculated. ijcrt.org

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment. ijpra.com

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment. ijpra.com

Table 3: Illustrative Accuracy Data for Impurity F (Recovery Study)

| Spike Level | Amount Added (μg) | Amount Recovered (μg) | % Recovery |

| 50% | 5.0 | 4.98 | 99.6% |

| 100% | 10.0 | 10.05 | 100.5% |

| 150% | 15.0 | 14.88 | 99.2% |

This table contains representative data.

Table 4: Illustrative Precision Data for Impurity F Quantification

| Precision Level | Mean Assay Value (%) | % RSD |

| Repeatability (n=6) | 99.50 | 0.38% |

| Intermediate Precision (n=6) | 99.60 | 0.27% |

Source: Data structure modeled on validation results for roxithromycin. ijpra.com

Robustness of Analytical Procedures

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters. ijcrt.org It provides an indication of the method's reliability during normal usage. For a TLC-densitometry method, robustness would be tested by intentionally varying parameters such as:

Mobile phase composition (e.g., ±2% variation in a solvent component)

pH of the mobile phase

Development time

Temperature of the chromatography chamber

The method is considered robust if the results (e.g., RF values, resolution, and quantitative measurements) remain within acceptable limits despite these minor changes. ijcrt.org

Quantitative Analysis of this compound in Pharmaceutical Samples

The quantitative analysis of this compound in pharmaceutical samples is crucial for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies, such as the European Pharmacopoeia, have established specific limits for this and other related substances in Roxithromycin. High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for the quantification of this compound, owing to its high resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) Methodologies

A common approach for the quantitative determination of this compound involves a reversed-phase HPLC method with UV detection. The methodology outlined in the European Pharmacopoeia for the analysis of Roxithromycin and its related substances serves as a primary reference for quality control laboratories.

Chromatographic Conditions:

The separation of Roxithromycin and its impurities is typically achieved using a C18 stationary phase. The mobile phase composition is critical for achieving adequate resolution between the main component and its various impurities. A gradient elution is often employed to ensure the effective separation of all related substances.

A representative HPLC method, based on pharmacopeial guidelines, is detailed in the table below.

Table 1: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | Octadecylsilyl silica gel for chromatography (C18), 5 µm |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase A | A buffered aqueous solution (e.g., ammonium dihydrogen phosphate) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

In such a system, the relative retention time for this compound is approximately 0.83 with respect to the principal peak of Roxithromycin indexcopernicus.com. The European Pharmacopoeia sets a limit for Impurity F at not more than 0.5% of the area of the main peak indexcopernicus.com.

Regulatory Landscape and Control Strategies for Roxithromycin Impurities

International Council for Harmonisation (ICH) Guidelines for Impurities

The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established a series of widely adopted guidelines that provide a scientific and risk-based approach to controlling impurities in drug substances and drug products.

The ICH Q3A(R2) guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.org It establishes thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug substance.

Reporting Threshold: The level at or above which an impurity must be reported in the drug substance specification.

Identification Threshold: The level at or above which an impurity's structure must be characterized. ich.org

Qualification Threshold: The level at or above which an impurity's biological safety must be established. slideshare.net

For an impurity like Roxithromycin (B50055) Impurity F, which arises during the synthesis of the Roxithromycin drug substance, this guideline mandates its control. ich.org The manufacturer must summarize actual and potential impurities, and those exceeding the identification threshold require structural characterization. ich.org Qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. slideshare.net

| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table presents the thresholds for impurities in new drug substances as defined by ICH Q3A(R2). ich.org

Complementing ICH Q3A, the Q3B(R2) guideline focuses on impurities in new drug products, specifically those classified as degradation products. ich.orgeuropa.eu Degradation products are impurities that result from chemical changes to the drug substance during the manufacturing, storage, or aging of the drug product. ich.org This guideline is crucial for setting specifications for degradation products in the final pharmaceutical formulation. youtube.com

The thresholds for reporting, identification, and qualification of degradation products in new drug products are similar to those for impurities in the drug substance and are based on the maximum daily dose. If Roxithromycin Impurity F were also identified as a degradation product, its levels in the final Roxithromycin product would be controlled according to these thresholds. The guideline requires a summary of potential degradation pathways and laboratory studies conducted to detect these products. ich.org

| Maximum Daily Dose of Drug Product | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.1% | 0.15% | 0.15% |

TDI: Total Daily Intake. This table outlines the thresholds for degradation products in new drug products as per ICH Q3B(R2). ich.org

The ICH M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgnih.gov This guideline is a crucial complement to Q3A and Q3B, as it addresses the specific safety concerns associated with impurities that can directly cause DNA damage. ich.org

The assessment of an impurity like this compound under ICH M7 would involve:

Hazard Assessment: Evaluating the impurity for potential mutagenicity, often starting with a computational toxicology assessment ((Q)SAR analysis) to predict bacterial mutagenicity. ich.org

Risk Characterization: If an impurity is determined to be mutagenic, its risk is characterized to establish an acceptable intake level. For most mutagenic impurities, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is applied, representing a negligible lifetime cancer risk.

Control Strategy: Implementing a control strategy to limit the impurity to its acceptable intake level in the final product. This can involve modifying the synthesis process or implementing specific purification steps. ich.org

The guideline applies to new drug substances and products throughout their clinical development and for subsequent marketing applications. researchgate.net

Pharmacopoeial Standards and Monograph Requirements (e.g., European Pharmacopoeia)

Pharmacopoeias provide legally binding quality standards for medicinal products and their constituents. The European Pharmacopoeia (Ph. Eur.) includes a specific monograph for Roxithromycin that details the requirements for its quality, including tests and limits for related substances. uspbpep.comscientificlabs.ie

The European Pharmacopoeia monograph for Roxithromycin explicitly lists this compound as a specified impurity and sets a clear acceptance criterion for its control. uspbpep.com A specified impurity is an impurity that is individually listed and limited with a specific acceptance criterion in the drug substance or product specification.

According to the monograph, the limit for this compound is not more than 0.5%. uspbpep.com This limit ensures that the level of this specific impurity is controlled to a level that has been deemed acceptable from a quality and safety perspective.

| Impurity Name | European Pharmacopoeia Limit |

| This compound | ≤ 0.5% |

| Roxithromycin Impurity G | ≤ 1.0% |

| Impurities A, B, C, D, E, H, I, J | ≤ 0.5% (each) |

| Total Impurities | ≤ 3.0% |

This table summarizes the acceptance criteria for this compound and other related substances as specified in the European Pharmacopoeia. uspbpep.com

To ensure compliance with the specified limits, the European Pharmacopoeia monograph for Roxithromycin details a specific analytical procedure for the determination of related substances. The prescribed method is High-Performance Liquid Chromatography (HPLC). uspbpep.comnihs.go.jp This method is designed to be stability-indicating, meaning it can separate the active ingredient from its impurities and degradation products.

The monograph provides detailed parameters for the HPLC analysis, ensuring consistency and reliability of the test across different laboratories.

| Parameter | Specification |

| Chromatographic System | Liquid Chromatography (2.2.29) |

| Column | Stationary phase: spherical end-capped octadecylsilyl silica gel for chromatography R (5 µm) |

| Column Temperature | 15 °C |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |

| Flow Rate | 1.1 ml/min |

| Detection | Spectrophotometer at 205 nm |

| Injection Volume | 20 µl |

| Relative Retention Time | Impurity F = about 0.83 (relative to Roxithromycin) |

This table outlines the key parameters of the liquid chromatography method for testing related substances in Roxithromycin as per the European Pharmacopoeia. uspbpep.com

Pharmaceutical Quality Control and Assurance Strategies

The effective control of this compound hinges on a comprehensive approach to quality control and assurance that is integrated throughout the manufacturing process. This involves proactive measures to prevent its formation, real-time monitoring to detect its presence, and the application of modern quality management principles to ensure consistent product quality.

Process Control and Monitoring to Minimize Impurity F Formation

Minimizing the formation of this compound begins with a thorough understanding and meticulous control of the synthesis process. Key process parameters that can influence the generation of this N-demethylated impurity are carefully monitored and controlled.

In-process testing plays a critical role in monitoring the levels of this compound at various stages of the manufacturing process. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose, allowing for the separation and quantification of the impurity from the active pharmaceutical ingredient (API) and other related substances. By implementing in-process checks, manufacturers can identify any deviations from the expected impurity profile and take corrective actions in a timely manner.

Real-time release testing (RTRT) represents a more advanced approach, where a combination of in-process monitoring and process understanding provides the basis for the final product release decision, rather than relying solely on end-product testing. For Roxithromycin, this could involve the use of validated process models that correlate critical process parameters with the formation of Impurity F. This allows for a greater assurance of quality to be built into the manufacturing process itself.

| Testing Stage | Analytical Method | Purpose | Acceptance Criteria |

| In-process Monitoring | HPLC | To monitor the level of this compound during synthesis and purification steps. | Pre-defined limits based on process capability and regulatory requirements. |

| Real-time Release Testing | Process Analytical Technology (PAT) coupled with process models | To predict and control the final impurity level based on real-time process data. | Conformance to the established design space and predicted quality attributes. |

Quality by Design (QbD) Principles in Impurity Management

The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. In the context of managing this compound, the application of QbD principles is instrumental in developing a robust manufacturing process.

The first step in a QbD approach is to define the Quality Target Product Profile (QTPP), which includes the desired purity profile of the final Roxithromycin product. Critical Quality Attributes (CQAs) are then identified, with the level of Impurity F being a key CQA. Through a risk assessment process, the critical material attributes (CMAs) of starting materials and critical process parameters (CPPs) that could impact the formation of Impurity F are identified.

Design of Experiments (DoE) is then utilized to systematically study the relationships between these CPPs and the formation of Impurity F. This allows for the establishment of a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of this compound remains consistently below the acceptance criteria.

| QbD Element | Application to this compound Control |

| Quality Target Product Profile (QTPP) | Defines the desired purity of Roxithromycin, including the acceptable limit for Impurity F. |

| Critical Quality Attribute (CQA) | The level of this compound is identified as a CQA. |

| Critical Process Parameters (CPPs) | Identification of process parameters (e.g., temperature, reaction time, pH, reagent stoichiometry) that influence the formation of Impurity F. |

| Design Space | Establishment of a multidimensional operational space for the identified CPPs that ensures the level of Impurity F remains within the acceptable limits. |

| Control Strategy | A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This includes in-process controls and real-time monitoring. |

Application of Process Analytical Technology (PAT) for Impurity F Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. The implementation of PAT is a key enabler for achieving the goals of QbD and facilitating RTRT.

For the control of this compound, PAT tools can be employed to monitor critical process parameters and material attributes in real-time. For instance, spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy could potentially be used to monitor the progress of the reaction and the formation of impurities online. These techniques, coupled with chemometric models, can provide real-time predictions of the concentration of Impurity F, allowing for immediate process adjustments if necessary.

Chromatographic techniques, particularly online HPLC, can also be integrated into the process stream to provide direct, real-time measurements of impurity levels. This enables a high degree of process control and can significantly reduce the reliance on traditional off-line testing.

Establishment of Reference Standards for Impurity F

The accurate quantification of this compound relies on the availability of a well-characterized reference standard. A reference standard is a highly purified compound that is used as a benchmark for identification and quantification in analytical procedures.

The establishment of a reference standard for this compound involves a multi-step process:

Synthesis and Isolation: this compound is either synthesized through a dedicated chemical route or isolated from Roxithromycin batches containing a significant amount of the impurity. Purification is then carried out using techniques such as preparative chromatography to achieve a high degree of purity.

Structural Characterization: The chemical structure of the isolated and purified impurity is unequivocally confirmed using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify functional groups.

Purity Determination: The purity of the reference standard is meticulously determined using a combination of analytical methods, such as HPLC, gas chromatography (for residual solvents), and thermogravimetric analysis (for water content). The purity value is then assigned to the reference standard.

Certification and Documentation: The entire process of synthesis, isolation, characterization, and purity assessment is thoroughly documented. A certificate of analysis is issued, which includes all the relevant data and the assigned purity of the reference standard.

Future Research Directions and Methodological Advancements

Novel Approaches for Impurity Identification and Quantification

The accurate identification and quantification of Roxithromycin (B50055) Impurity F are paramount for ensuring the quality and safety of the parent drug. Future research is poised to leverage a suite of sophisticated analytical technologies to enhance the sensitivity, specificity, and efficiency of its detection.

Emerging trends in analytical chemistry are moving towards the adoption of advanced hyphenated techniques. Two-dimensional liquid chromatography (2D-LC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), offers a powerful platform for the comprehensive analysis of complex pharmaceutical samples. researchgate.netnih.gov This approach enhances peak capacity and resolution, enabling the separation of co-eluting impurities from the main active pharmaceutical ingredient (API) and other related substances. For Roxithromycin Impurity F, 2D-LC can effectively isolate it from the intricate matrix of Roxithromycin and its other impurities, allowing for more precise characterization and quantification by HRMS. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with liquid chromatography (LC-NMR), will continue to be an indispensable tool for the unambiguous structural elucidation of impurities. nih.gov While mass spectrometry provides valuable information on molecular weight and fragmentation patterns, NMR offers definitive structural details, which is crucial for confirming the identity of impurities like this compound.

Furthermore, the development of novel sample preparation techniques, such as miniaturized solid-phase extraction (SPE) and automated workflows, will streamline the analytical process, reducing sample consumption and analysis time while improving reproducibility. The application of these advanced analytical methodologies is summarized in the table below.

Table 1: Advanced Analytical Techniques for this compound Analysis

| Technique | Principle | Application for this compound |

| 2D-LC-QTOF/MS/MS | Combines two different liquid chromatography separation mechanisms with high-resolution mass spectrometry for enhanced separation and identification. | Separation from co-eluting impurities and accurate mass measurement for unambiguous identification and quantification. researchgate.netnih.gov |

| LC-NMR | Couples the separation power of liquid chromatography with the structural elucidation capabilities of nuclear magnetic resonance spectroscopy. | Definitive structural confirmation of the impurity without the need for isolation. nih.gov |

| UPLC-MS | Utilizes smaller particle size columns in liquid chromatography for faster and more efficient separations coupled with mass spectrometry. | Rapid and high-throughput screening for the presence of the impurity in various samples. biomedres.usbiomedres.us |

| Supercritical Fluid Chromatography (SFC) | Employs a supercritical fluid as the mobile phase for rapid and green separations. | A sustainable alternative to traditional HPLC for the analysis of thermolabile molecules like macrolides. biomedres.usbiomedres.us |

Advanced Techniques for Mechanistic Studies of Impurity Formation

A thorough understanding of the formation mechanism of this compound is critical for developing effective control strategies. Future research will focus on employing advanced techniques to elucidate the pathways and kinetics of its formation. One study on the degradation of macrolide antibiotics, including Roxithromycin, under controlled environmental conditions identified N-desmethyl forms as degradation products, suggesting that the formation of Impurity F can be triggered by environmental factors such as sunlight. researchgate.net The degradation mechanism was proposed to start with the transfer of an electron from the amine group to oxygen, leading to the formation of radical ions as intermediates. researchgate.net

Forced degradation studies , conducted under various stress conditions (e.g., acid, base, oxidation, heat, and light), will continue to be a cornerstone in identifying the potential for Impurity F formation. These studies, when coupled with advanced analytical techniques like LC-MS/MS, can help in tracking the degradation pathways and identifying the key intermediates. researchgate.netresearchgate.net

Computational modeling and simulation are emerging as powerful tools for predicting degradation pathways and understanding reaction mechanisms at a molecular level. acs.orgpurdue.edu Quantum mechanical calculations can be employed to model the reaction energetics of the N-demethylation process of the Roxithromycin molecule, providing insights into the most probable formation routes. These in silico approaches can significantly reduce the experimental workload and provide a theoretical framework for understanding the impurity formation.

Isotopic labeling studies , where specific atoms in the Roxithromycin molecule are replaced with their stable isotopes (e.g., ¹³C or ¹⁵N), can provide definitive evidence for the proposed formation mechanisms. By tracing the fate of the labeled atoms using mass spectrometry, researchers can unequivocally map the transformation of Roxithromycin to Impurity F.

Table 2: Techniques for Mechanistic Studies of this compound Formation

| Technique | Principle | Application to this compound |

| Forced Degradation Studies | Subjecting the drug substance to harsh conditions to accelerate degradation and identify potential impurities. | To understand the conditions under which N-demethylation occurs and to identify other potential degradation products. researchgate.netresearchgate.net |

| Computational Modeling | Using quantum mechanics and molecular dynamics to simulate chemical reactions and predict reaction pathways. | To predict the most likely mechanisms of N-demethylation and to understand the factors influencing the reaction rate. acs.orgpurdue.edu |

| Isotopic Labeling Studies | Incorporating stable isotopes into the drug molecule to trace the metabolic or degradation pathways. | To definitively confirm the origin of the atoms in the Impurity F molecule and to elucidate the reaction mechanism. |

Strategies for Sustainable Impurity Control in Pharmaceutical Manufacturing

The principles of green chemistry and sustainable manufacturing are increasingly influencing the pharmaceutical industry. Future strategies for controlling this compound will not only focus on minimizing its levels but also on doing so in an environmentally benign and economically viable manner.

A key approach is the optimization of the synthetic and purification processes of Roxithromycin. This involves a deep understanding of the reaction kinetics and thermodynamics to identify and control the critical process parameters that lead to the formation of Impurity F. The use of catalysis , including biocatalysis, can offer milder and more selective reaction conditions, thereby reducing the formation of by-products. instituteofsustainabilitystudies.compharmaceutical-technology.com

The adoption of greener solvents and reaction media is another crucial aspect of sustainable impurity control. Replacing hazardous organic solvents with safer alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the manufacturing process. nih.govpfizer.co.uk

Continuous manufacturing and real-time process analytical technology (PAT) are set to revolutionize pharmaceutical production. syrris.com These approaches allow for better control over reaction conditions and enable the immediate detection and correction of deviations that could lead to impurity formation. By continuously monitoring the process, manufacturers can ensure consistent product quality while minimizing waste and energy consumption.

Furthermore, developing robust and efficient purification techniques that minimize solvent usage and waste generation is essential. Techniques like supercritical fluid chromatography (SFC) and advanced membrane-based separations are promising green alternatives to traditional chromatographic methods for impurity removal.

Table 3: Sustainable Strategies for Controlling this compound

| Strategy | Principle | Application for this compound |

| Process Optimization and Catalysis | Fine-tuning reaction parameters and utilizing catalysts to enhance selectivity and reduce by-product formation. | Minimizing the N-demethylation of Roxithromycin during synthesis and processing. instituteofsustainabilitystudies.compharmaceutical-technology.com |

| Green Solvents | Employing environmentally friendly solvents in the manufacturing process. | Reducing the environmental impact and potential for solvent-related impurities. nih.govpfizer.co.uk |

| Continuous Manufacturing and PAT | Implementing continuous production lines with real-time monitoring and control. | Ensuring consistent quality and minimizing the formation of Impurity F through precise process control. syrris.com |

| Sustainable Purification Methods | Utilizing purification techniques with reduced environmental impact, such as SFC and membrane separations. | Efficiently removing Impurity F from the final product while minimizing waste generation. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Roxithromycin Impurity F in pharmaceutical formulations?

- Methodological Answer : A validated HPLC method using a Waters XBridge® C18 column (150 mm × 4.6 mm, 3.5 μm) with gradient elution (mobile phase A: 0.52 mol·L⁻¹ ammonium dihydrogen phosphate at pH 4.3; mobile phase B: acetonitrile-water [70:30]) is effective. Detection at 205 nm ensures sensitivity for Impurity F and related impurities. Correction factors derived from linear regression equations (slope-based) improve quantification accuracy .

Q. How do regulatory guidelines (e.g., ICH Q3B) influence the control strategy for this compound?

- Methodological Answer : ICH Q3B mandates establishing identification thresholds (e.g., 0.10% for daily doses ≤2 g/day) and qualification thresholds for impurities. Analytical methods must demonstrate specificity, sensitivity (e.g., LOD ≤ 0.05%), and robustness via forced degradation studies (acid/base hydrolysis, oxidation, thermal stress). Structural confirmation using reference standards (e.g., CAS 118267-18-8 for Impurity F) is required .

Q. What are the key parameters for validating an HPLC method to separate this compound from co-eluting impurities?

- Methodological Answer : Critical parameters include:

- Specificity : Resolution ≥1.5 between Impurity F and adjacent peaks.

- Linearity : R² ≥0.999 over 50–150% of the target concentration.

- Accuracy : 98–102% recovery via spiked placebo samples.

- Precision : RSD ≤2.0% for repeatability and intermediate precision .

Advanced Research Questions

Q. How can forced degradation studies elucidate the stability and degradation pathways of this compound?

- Methodological Answer : Subject Impurity F to oxidative (3% H₂O₂, 24h), acidic (0.1M HCl, 60°C), and alkaline (0.1M NaOH, 60°C) conditions. Monitor degradation products via LC-HRMS to identify cleavage sites (e.g., macrolide ring hydrolysis). Compare degradation profiles with parent compound Roxithromycin to infer structural vulnerabilities .

Q. What advanced techniques are used for structural elucidation of unknown impurities co-eluting with this compound?

- Methodological Answer : Combine LC-MS/MS (for molecular weight/fragmentation patterns) with ¹H/¹³C NMR (to confirm functional groups and stereochemistry). For example, Impurity F (C₄₀H₇₄N₂O₁₅) may exhibit distinct NMR shifts at δ 2.1–2.3 ppm (N-methyl groups) and δ 4.8–5.2 ppm (glycosidic bonds) .

Q. How do variations in mobile phase pH and column temperature impact the resolution of this compound in gradient HPLC?

- Methodological Answer : Optimize pH (4.3–4.5) to enhance ionization of amine groups, improving peak symmetry. Lower column temperatures (e.g., 20°C vs. 30°C) reduce hydrophobic interactions, resolving co-eluting impurities. DOE (Design of Experiments) models can statistically validate parameter interactions .

Q. What computational approaches predict the toxicity and pharmacokinetic behavior of this compound?

- Methodological Answer : Use in silico tools like Derek Nexus (for genotoxicity alerts) and GastroPlus® (to model absorption/distribution). Compare Impurity F’s logP (2.8–3.1) with Roxithromycin (logP 3.5) to assess bioavailability differences. In vitro CYP450 inhibition assays further validate metabolic interactions .

Q. How can researchers address discrepancies in impurity quantification between mass balance studies and HPLC results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products